molecular formula C15H14O3 B3040187 Methyl 3-(2-methoxyphenyl)benzoate CAS No. 168618-50-6

Methyl 3-(2-methoxyphenyl)benzoate

Cat. No.: B3040187
CAS No.: 168618-50-6
M. Wt: 242.27 g/mol
InChI Key: NLUPAXIJLKCVFW-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a methoxyphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxyphenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 3-(2-methoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of alternative catalysts, such as solid acid catalysts, can also be explored to minimize environmental impact and improve process sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(2-hydroxyphenyl)benzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol, yielding 3-(2-methoxyphenyl)benzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid under appropriate conditions.

Major Products:

    Oxidation: 3-(2-hydroxyphenyl)benzoate

    Reduction: 3-(2-methoxyphenyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 3-(2-methoxyphenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It can also be employed in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be modified to enhance its biological activity and selectivity towards specific molecular targets.

Industry: this compound finds applications in the production of specialty chemicals, including fragrances and flavoring agents. Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products.

Comparison with Similar Compounds

    Methyl 3-(4-methoxyphenyl)benzoate: Similar structure with the methoxy group at the fourth position.

    Methyl 3-(2-hydroxyphenyl)benzoate: Hydroxy group instead of a methoxy group.

    Methyl 3-(2-chlorophenyl)benzoate: Chlorine substituent instead of a methoxy group.

Uniqueness: Methyl 3-(2-methoxyphenyl)benzoate is unique due to the presence of the methoxy group at the ortho position relative to the benzoate group. This specific substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

methyl 3-(2-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUPAXIJLKCVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185550
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168618-50-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-bromobenzoate (1.99 g, 9.25 mmol), tetrakis(triphenylphosphine) palladium(O) (110 mg), sodium carbonate (2.04 g, 19 mmol in 5 ml water) and toluene (10 ml) were degassed under nitrogen in a 25 ml flask fitted with a reflux condenser. 2-Methoxybenzeneboronic acid (1.46 g, 9.61 mmol) in toluene (1 ml) was added and the mixture was heated at reflux for two days then mixed with 1:1 saturated sodium chloride/ethyl acetate (15 ml). The organic materials were separated, dried (MgSO4) then concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, gradient hexane to 8:1 hexane/ethyl acetate) which gave methyl 3-(2-methoxyphenyl)benzoate (1.43 g, 64%), m.p.: 92°-93° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
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110 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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1.46 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
sodium chloride ethyl acetate
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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